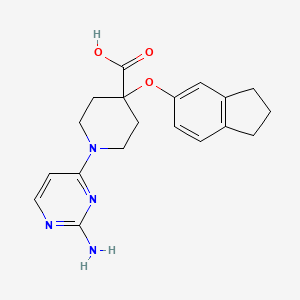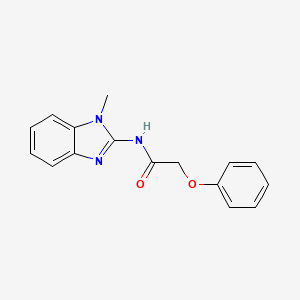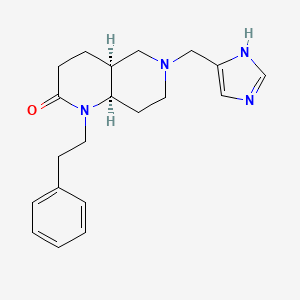![molecular formula C20H25N3O3S B5401101 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine](/img/structure/B5401101.png)
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2004 by Japanese researchers and has since been extensively studied for its potential use in treating various diseases.
Mecanismo De Acción
The CaSR is a G protein-coupled receptor that is expressed in various tissues, including the parathyroid gland, kidneys, and bones. It plays a crucial role in regulating calcium and phosphate homeostasis. 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine works by selectively blocking the CaSR, which leads to increased calcium and phosphate levels in the blood. This, in turn, leads to various physiological effects, including increased bone formation, decreased bone resorption, and reduced blood pressure.
Biochemical and Physiological Effects:
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been shown to have several biochemical and physiological effects. In osteoporosis, 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been shown to increase bone formation by activating osteoblasts and inhibiting osteoclasts. In hypertension, 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been shown to reduce blood pressure by decreasing the activity of the renin-angiotensin-aldosterone system and increasing the excretion of sodium and water. In cancer, 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has several advantages for lab experiments. It is a selective CaSR antagonist, which means it can be used to study the specific effects of CaSR inhibition. It has also been extensively studied and has a well-established synthesis method. However, 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine also has some limitations. It is a relatively complex molecule, which makes it difficult to synthesize and purify. It also has limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine. One potential area of study is its use in treating other diseases, such as diabetes and chronic kidney disease. Another area of study is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine involves several steps, starting with the reaction of 2-naphthylsulfonyl chloride with proline to form 1-(2-naphthylsulfonyl)proline. This compound is then reacted with 1-methylpiperazine to yield 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been studied for its potential use in treating various diseases, including osteoporosis, hypertension, and cancer. In osteoporosis, 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been shown to increase bone formation and decrease bone resorption, leading to an overall increase in bone density. In hypertension, 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been shown to reduce blood pressure by blocking the CaSR in the kidneys, which regulates calcium and sodium excretion. In cancer, 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR.
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-(1-naphthalen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-21-11-13-22(14-12-21)20(24)19-7-4-10-23(19)27(25,26)18-9-8-16-5-2-3-6-17(16)15-18/h2-3,5-6,8-9,15,19H,4,7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGWSMVSGHZHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)
![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)

![N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5401082.png)

![3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile](/img/structure/B5401092.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5401096.png)
![4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5401099.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5401103.png)